molecular formula C16H13N3 B14162386 2-Methyl-4,6-diphenyl-1,3,5-triazine CAS No. 3599-62-0

2-Methyl-4,6-diphenyl-1,3,5-triazine

Katalognummer: B14162386
CAS-Nummer: 3599-62-0
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: YONYPNNXOHWPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two phenyl groups and one methyl group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the aniline derivatives .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methyl-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2,4,6-Tri(phenyl)-1,3,5-triazine
  • 2,4,6-Tri(methyl)-1,3,5-triazine

Comparison: 2-Methyl-4,6-diphenyl-1,3,5-triazine is unique due to the presence of both phenyl and methyl groups on the triazine ring. This combination imparts distinct chemical and physical properties compared to other triazine derivatives. For instance, the methyl group can influence the compound’s reactivity and solubility, while the phenyl groups contribute to its stability and potential for π-π interactions .

Eigenschaften

CAS-Nummer

3599-62-0

Molekularformel

C16H13N3

Molekulargewicht

247.29 g/mol

IUPAC-Name

2-methyl-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C16H13N3/c1-12-17-15(13-8-4-2-5-9-13)19-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI-Schlüssel

YONYPNNXOHWPBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.